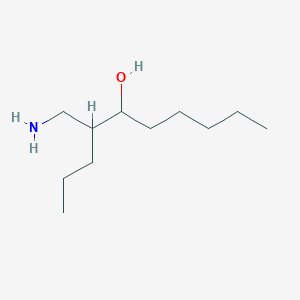

4-(Aminomethyl)decan-5-ol

Description

Significance of Aminomethyl and Hydroxyl Functionalities in Aliphatic Chains

The aminomethyl (-CH2NH2) and hydroxyl (-OH) groups are fundamental functional groups that impart specific and influential characteristics to an aliphatic chain. The hydroxyl group, being polar, can participate in hydrogen bonding, which significantly affects the molecule's boiling point and solubility in polar solvents like water. britannica.combyjus.com The oxygen atom in the hydroxyl group is more electronegative than both carbon and hydrogen, leading to a polar C-O and O-H bond and making the oxygen atom slightly negative and the adjacent atoms slightly positive. britannica.com This polarity is a key determinant of the chemical reactivity of alcohols. britannica.com

Overview of Structural Classes Related to 4-(Aminomethyl)decan-5-ol

This compound belongs to the broader class of branched-chain aliphatic amino alcohols. This category can be further broken down based on the relative positions of the amino and hydroxyl groups and the nature of the branching.

1,2-Amino Alcohols: In these compounds, the amino and hydroxyl groups are attached to adjacent carbon atoms. This structural motif is prevalent in many biologically active molecules and is a key target in synthetic organic chemistry. wikipedia.orgdiva-portal.org

Branched-Chain Amino Alcohols: The branching in the carbon chain, as seen in this compound, introduces steric bulk and can create chiral centers, leading to stereoisomerism. researchgate.net The nature and location of the branch significantly impact the molecule's physical and chemical properties. Other examples of branched-chain aliphatic amino alcohols include 4-amino-2-methyldodecan-5-ol. nih.gov

The specific structure of this compound, with a butyl group and a pentyl group attached to the carbon backbone bearing the aminomethyl and hydroxyl groups respectively, places it within a class of moderately complex, non-cyclic aliphatic amino alcohols.

Fundamental Research Gaps in Underexplored Branched Amino Alcohol Architectures

While significant research has been dedicated to certain classes of amino alcohols, particularly the 1,2-amino alcohols and those derived from readily available chiral precursors, many branched aliphatic amino alcohol architectures remain largely unexplored. diva-portal.org The synthesis and characterization of structurally diverse and complex branched systems present considerable challenges.

A significant research gap lies in the development of stereoselective synthetic methodologies to access all possible stereoisomers of complex branched amino alcohols with high purity. The presence of multiple chiral centers in molecules like this compound necessitates precise control over the stereochemical outcome of synthetic reactions.

Furthermore, the systematic investigation of the structure-property relationships in these underexplored architectures is lacking. A deeper understanding of how the specific branching pattern and the relative stereochemistry of the functional groups influence properties such as self-assembly, catalytic activity, and biological interactions is crucial for their potential application. The intramolecular cyclization of related amino acids, such as gabapentin, to form lactams has been studied, but similar investigations into the reactivity of more complex, acyclic amino alcohols are less common. researchgate.net The development of new synthetic routes, such as those involving the reduction of nitriles or the amination of alcohols, could open up new avenues for exploring these complex structures. thieme-connect.deethz.ch

A comprehensive exploration of these underexplored branched amino alcohol architectures could lead to the discovery of novel molecules with unique and valuable properties for applications in materials science, catalysis, and medicinal chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₅NO | chemscene.com |

| Molecular Weight | 187.33 g/mol | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 1525757-73-6 | chemscene.comsigmaaldrich.comsigmaaldrich.com |

| InChI Key | JIEBCVJRAFLYBP-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES | CCCCC(O)C(CN)CCC | chemscene.com |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | chemscene.com |

| logP | 2.3026 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 8 | chemscene.com |

| Purity | ≥98% | chemscene.comcymitquimica.com |

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the chemical compound this compound have revealed a significant scarcity of publicly available scientific literature detailing its specific chemical reactivity and mechanistic properties. While basic identifying information is accessible, in-depth research findings, particularly concerning its cyclization tendencies, the distinct reactivity of its functional groups, and kinetic studies, are not readily found in current scientific databases and publications.

Commercial suppliers list this compound, providing fundamental data such as its CAS number (1525757-73-6), molecular formula (C11H25NO), and molecular weight (187.33 g/mol ). chemscene.comcymitquimica.comsigmaaldrich.com However, this information does not extend to the detailed experimental and theoretical data required for a thorough analysis of its chemical behavior.

The structural features of this compound, namely a primary amine and a secondary alcohol on a decane (B31447) backbone, suggest the potential for a range of chemical transformations. In principle, molecules with similar 1,3-amino alcohol motifs can undergo intramolecular cyclization to form heterocyclic structures. For instance, analogous compounds have been shown to form cyclic ethers or amines under specific reaction conditions. The relative positioning of the aminomethyl and hydroxyl groups could theoretically facilitate the formation of a substituted piperidine (B6355638) ring.

Furthermore, the potential for spirocyclic ring formation exists in related bicyclic systems, as seen in the intramolecular cyclization of compounds like gabapentin, which forms a spiro lactam. researchgate.net However, no specific studies have been published that investigate or confirm such cyclization pathways for this compound itself.

The primary amine moiety in this compound would be expected to exhibit typical nucleophilic character, participating in reactions such as alkylation, acylation, and Schiff base formation. Similarly, the secondary alcohol functionality could undergo oxidation to a ketone, esterification, and etherification. Despite these well-established reaction patterns for primary amines and secondary alcohols, specific research detailing these reactions for this compound, including reaction conditions, yields, and mechanistic details, is absent from the available literature.

A comprehensive search for kinetic studies involving this compound also yielded no results. Such studies are crucial for understanding reaction rates, determining reaction mechanisms, and optimizing synthetic procedures. The absence of this data further underscores the limited extent of research conducted on this particular compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H25NO |

|---|---|

Molecular Weight |

187.32 g/mol |

IUPAC Name |

4-(aminomethyl)decan-5-ol |

InChI |

InChI=1S/C11H25NO/c1-3-5-6-8-11(13)10(9-12)7-4-2/h10-11,13H,3-9,12H2,1-2H3 |

InChI Key |

JIEBCVJRAFLYBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(CCC)CN)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Aminomethyl Decan 5 Ol

Kinetic Studies of Key Reactions Involving 4-(Aminomethyl)decan-5-ol

Reaction Rate Determinations

There is no available scientific literature that reports on the reaction rate determinations for this compound.

Influence of pH and Solvent on Reaction Kinetics

No studies detailing the influence of pH and solvent on the reaction kinetics of this compound have been found in a review of publicly accessible scientific databases.

Detailed Mechanistic Elucidation using Advanced Spectroscopic Techniques

Isotopic Labeling Studies to Map Reaction Pathways

A thorough search of the scientific literature reveals no isotopic labeling studies that have been conducted to map the reaction pathways of this compound.

Spectroscopic Monitoring of Reaction Intermediates

There are no published studies that involve the spectroscopic monitoring of reaction intermediates for this compound.

Electrophilic and Nucleophilic Character of this compound

Based on its chemical structure, this compound possesses both nucleophilic and electrophilic centers. The primary amine (-NH2) and the hydroxyl (-OH) groups contain lone pairs of electrons, making them nucleophilic. The aminomethyl group can participate in nucleophilic reactions, such as alkylation and acylation. The carbon atoms bonded to the nitrogen and oxygen atoms, as well as the hydrogen atoms of the amine and hydroxyl groups, can be considered potential electrophilic sites under appropriate reaction conditions. However, specific experimental studies to quantify the electrophilic and nucleophilic character of this compound are not available in the published literature.

Structural and Conformational Analysis of 4 Aminomethyl Decan 5 Ol and Its Derivatives

Advanced Spectroscopic Characterization (Beyond Identification)

Advanced spectroscopic methods are crucial for moving beyond simple identification to a detailed understanding of the three-dimensional structure and electronic environment of 4-(Aminomethyl)decan-5-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY), would be instrumental in determining the relative stereochemistry of the two chiral centers at C4 and C5.

A COSY spectrum reveals scalar couplings between protons on adjacent carbon atoms. For this compound, this would allow for the assignment of protons along the decane (B31447) backbone and the aminomethyl group. The connectivity pattern established through COSY is the foundation for further stereochemical analysis. rsc.orgyoutube.com

A NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å. By analyzing the cross-peaks in a NOESY spectrum, the spatial relationships between the protons on the C4 and C5 stereocenters and the adjacent methylene (B1212753) groups can be determined. For instance, the presence of a NOESY cross-peak between the proton on C5 and the protons of the aminomethyl group would indicate their spatial proximity, providing clues to the preferred rotational conformation around the C4-C(aminomethyl) bond. The relative stereochemistry (syn or anti) of the hydroxyl and aminomethyl groups could be inferred from the pattern of NOE signals.

Hypothetical NMR Data for this compound:

| Proton Assignment | ¹H Chemical Shift (ppm) (Predicted) | Key COSY Correlations (Predicted) | Key NOESY Correlations (Predicted) |

| H5 (on C5) | 3.4 - 3.6 | H on C6, H on C4 | H on C4, H on aminomethyl |

| H4 (on C4) | 1.5 - 1.7 | H on C5, H on C3, H on aminomethyl | H on C5, H on aminomethyl |

| Aminomethyl CH₂ | 2.7 - 2.9 | H on C4 | H on C4, H on C5 |

| CH₃ (terminal) | 0.8 - 0.9 | Protons on adjacent CH₂ | - |

Note: This table is predictive and illustrates the type of data that would be obtained from such an analysis.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the bonding environments of the functional groups within this compound, namely the hydroxyl (-OH) and primary amine (-NH₂) groups. ksu.edu.sa The frequencies of the stretching and bending vibrations of these groups are sensitive to their local environment, particularly their involvement in hydrogen bonding.

In a condensed phase, intermolecular hydrogen bonding is expected to be significant. The O-H and N-H stretching frequencies would appear as broad bands at lower wavenumbers compared to the free, non-hydrogen-bonded state. The precise positions of these bands can indicate the strength of the hydrogen bonds. For example, a strong O-H···N hydrogen bond would result in a more significant red shift of the O-H stretching frequency.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H | Stretching (H-bonded) | 3200 - 3500 | Strong, Broad | Weak |

| N-H | Stretching (H-bonded) | 3200 - 3400 | Medium, Broad | Weak |

| C-H | Stretching | 2850 - 3000 | Strong | Strong |

| N-H | Bending | 1590 - 1650 | Medium | Weak |

| C-O | Stretching | 1050 - 1150 | Strong | Medium |

X-ray Crystallography of this compound Crystal Forms and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov An analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of its conformation and stereochemistry.

The crystal structure would reveal the preferred conformation of the flexible decane chain in the solid state. This conformation is a result of the interplay between intramolecular steric interactions and the optimization of intermolecular forces in the crystal lattice. The packing of the molecules in the unit cell would show how they arrange to maximize density and stabilize the crystal through various interactions. The ability of molecules to pack in different ways can lead to polymorphism, where different crystal structures of the same compound exhibit different physical properties. nih.gov

Conformational Landscape Exploration

Beyond the solid-state structure, understanding the conformational landscape of this compound in solution is important for comprehending its behavior in a non-crystalline environment. The flexible nature of the decane chain allows for a multitude of possible conformations.

Computational methods, such as molecular mechanics or density functional theory (DFT) calculations, could be employed to explore the potential energy surface of the molecule. These studies can identify low-energy conformers and the energy barriers between them. Experimental techniques like variable-temperature NMR could also provide insights into the conformational dynamics by observing changes in the NMR spectrum as a function of temperature, which can indicate the presence of different conformers in equilibrium. The analysis of conformational equilibria is a key aspect of understanding the behavior of flexible molecules. rsc.org

Solution-State Conformational Analysis by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. copernicus.orgcopernicus.orgnih.gov For a molecule such as this compound, various NMR experiments can provide insights into the relative orientations of its constituent atoms.

One of the primary methods involves the use of the Nuclear Overhauser Effect (NOE), which measures the transfer of nuclear spin polarization from one atomic nucleus to another. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive tool for determining internuclear distances. By identifying which protons are close to each other in space, a conformational model of the molecule can be constructed. For flexible molecules, time-averaged NOE restraints are often used to represent the ensemble of conformations present in solution. nih.gov

In addition to NOE, scalar coupling constants (J-couplings) between protons provide valuable information about dihedral angles. The Karplus equation relates the magnitude of the three-bond proton-proton coupling constant to the torsion angle between the protons. By measuring these coupling constants, the preferred conformations around the rotatable bonds in this compound can be determined.

Techniques such as NMR analysis of molecular flexibility in solution (NAMFIS) can be employed to systematically vary and compare experimental and computed NMR parameters to identify the relative populations of different conformers. copernicus.org High-resolution 1H NMR spectra can reveal signal broadening when a molecule undergoes exchange dynamics on the millisecond timescale, indicating the presence of multiple conformations in equilibrium. copernicus.orgcopernicus.org Conversely, sharp NMR signals may suggest either a single dominant conformation or rapid exchange between multiple conformers. copernicus.orgcopernicus.org

Gas-Phase Conformational Analysis

Gas-phase conformational analysis provides information about the intrinsic properties of a molecule, free from the influence of solvent. Techniques such as rotational spectroscopy and electron diffraction are commonly used for this purpose. In the gas phase, molecules can be cooled to very low rotational temperatures, effectively "freezing" them into their lowest energy conformations. mdpi.com

Computational chemistry methods, such as density functional theory (DFT) and ab initio calculations, are invaluable tools for predicting the stable conformers of a molecule in the gas phase. These calculations can provide the relative energies of different conformations, allowing for the identification of the most stable structures. For a molecule like this compound, with its flexible alkyl chain and multiple rotatable bonds, a systematic conformational search would be necessary to identify all low-energy minima on the potential energy surface. The interplay between intramolecular hydrogen bonding (e.g., between the amino and hydroxyl groups) and steric interactions would be crucial in determining the preferred gas-phase conformations.

Experimental gas-phase techniques can then be used to validate and refine the computationally predicted structures. The rotational constants obtained from microwave spectroscopy, for example, are highly sensitive to the mass distribution of the molecule and can be compared with the moments of inertia calculated for different conformers.

Chiroptical Properties and Circular Dichroism Spectroscopy of Enantiopure this compound

Due to the presence of stereocenters at positions 4 and 5, this compound is a chiral molecule and can exist as different stereoisomers. Enantiopure samples of this compound are expected to be optically active, meaning they will rotate the plane of plane-polarized light.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chiroptical properties of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. youtube.com A CD spectrum provides information about the absolute configuration and the conformational preferences of a chiral molecule.

For a molecule like enantiopure this compound, the CD spectrum would be sensitive to the spatial arrangement of the chromophores in the vicinity of the stereocenters. While the alkyl chain and the amino and hydroxyl groups are not strong chromophores in the accessible UV-Vis region, they can be derivatized with chromophoric groups to enhance the CD signal. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule.

Theoretical calculations of the CD spectrum, typically using time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental data to assign the absolute configuration of the enantiomers. By comparing the experimentally measured CD spectrum with the spectra calculated for different possible stereoisomers and their low-energy conformers, the absolute configuration of the enantiopure sample can be determined.

Computational and Theoretical Chemistry Studies of 4 Aminomethyl Decan 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to determine its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like 4-(aminomethyl)decan-5-ol, DFT calculations could provide valuable insights into its reactivity and stability. Such a study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, various electronic properties could be calculated. For instance, the distribution of electron density would reveal the polar regions of the molecule, which are crucial for understanding its interactions with other molecules. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, would provide a measure of the molecule's chemical reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Energy of HOMO | - | Indicates the ability to donate electrons. |

| Energy of LUMO | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | - | Provides the partial charge on each atom. |

Note: The table above is for illustrative purposes only, as no specific DFT studies on this compound have been published.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular energies and spectroscopic properties.

For this compound, ab initio calculations could be employed to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. By simulating these spectra, researchers can compare them with experimental data to confirm the molecule's structure and purity. Furthermore, high-level ab initio methods could be used to calculate very precise thermodynamic properties, such as its enthalpy of formation and Gibbs free energy.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound moves and interacts with its environment over time.

Conformational Dynamics in Solution and at Interfaces

The flexible aliphatic chain of this compound suggests that it can adopt a wide range of conformations. MD simulations could be used to explore this conformational landscape in different environments, such as in a vacuum, in an aqueous solution, or at the interface between two different liquids. These simulations would show how the molecule folds and flexes, and which conformations are most prevalent under different conditions. This information is critical for understanding how the molecule's shape influences its biological activity or chemical properties.

Interaction Dynamics with Model Chemical Systems

MD simulations are also invaluable for studying how a molecule interacts with other chemical species. For this compound, one could simulate its interaction with model systems such as a lipid bilayer to understand its potential membrane-disrupting properties, or with a specific protein to investigate potential binding mechanisms. These simulations would provide a dynamic picture of the intermolecular forces at play, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a broad range of computational techniques used to simulate molecular interactions. For this compound, molecular docking could be a particularly useful in silico method. If a potential biological target for this molecule were identified, docking simulations could be used to predict the most likely binding pose and to estimate the strength of the interaction. This would involve computationally placing the molecule into the active site of the target protein and scoring the different possible orientations. Such studies are a cornerstone of modern drug discovery and could provide a starting point for developing potential therapeutic applications for derivatives of this compound.

A thorough search for scholarly articles and computational chemistry data on this compound has been conducted. The investigation reveals a lack of specific published research focusing on the detailed computational and theoretical chemistry studies as outlined in the request. There are no available dedicated studies on its hydrogen bonding propensities, van der Waals and electrostatic interaction potentials, predicted chemical reactivity via computational methods, or the development of specific force field parameters for this molecule.

Therefore, it is not possible to generate an article with detailed, sourced research findings and data tables for the requested sections. The content required to fulfill the request does not appear to be available in publicly accessible scientific literature.

Structure Property Relationships in 4 Aminomethyl Decan 5 Ol Derivatives

Impact of Structural Modifications on Intramolecular Interactions

The flexible nature of the decane (B31447) backbone in 4-(aminomethyl)decan-5-ol allows for a variety of conformations, which are influenced by intramolecular forces. Modifications to the structure of this molecule can significantly alter these interactions.

The acyclic nature of this compound permits rotation around its carbon-carbon single bonds, leading to numerous possible conformations, or conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects. Staggered conformations, where substituents on adjacent carbons are as far apart as possible, are generally more stable than eclipsed conformations due to reduced torsional strain. The long alkyl chains in this compound will preferentially adopt a staggered arrangement to minimize steric hindrance.

The presence of the aminomethyl and hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which can significantly influence conformational preferences. A conformation that allows for the formation of a hydrogen bond between the amino and hydroxyl groups will be energetically favored. The energy barrier for the interconversion between different conformers is typically low for acyclic molecules, allowing for rapid equilibrium at room temperature. However, the presence of bulky substituents can increase these energy barriers, potentially leading to the isolation of specific conformers.

Illustrative Energy Barriers for Bond Rotation in Simple Alkanes

| Bond Rotation | Energy Barrier (kJ/mol) |

|---|---|

| C-C in Ethane | 12 |

| C-C in Propane | 14 |

| C2-C3 in Butane (gauche to anti) | 3.2 |

This table provides typical energy barriers for bond rotation in simple alkanes to illustrate the energy scales involved in conformational changes. The actual energy barriers in this compound derivatives would be influenced by the specific substituents.

Intramolecular hydrogen bonding between the hydroxyl group (-OH) and the amino group (-NH2) is a key factor in determining the preferred conformation of this compound. This interaction typically forms a pseudo-six-membered ring, which is an energetically favorable arrangement. The strength of this hydrogen bond can be modulated by structural modifications.

Introducing electron-donating groups (e.g., alkyl groups) on the nitrogen atom increases its basicity and enhances the strength of the O-H···N hydrogen bond. nih.govsemanticscholar.org Conversely, electron-withdrawing substituents on the carbon backbone near the amino or hydroxyl group can decrease the strength of this interaction. The length of the carbon chain separating the two functional groups also plays a critical role; in linear amino alcohols, the strongest intramolecular hydrogen bond is often observed when a six-membered ring can be formed. msu.edu

Structural changes that affect the geometry of the molecule can also impact hydrogen bonding. For instance, the introduction of bulky substituents may create steric hindrance that prevents the amino and hydroxyl groups from adopting the optimal orientation for hydrogen bonding.

Predicted Impact of Substituents on Intramolecular Hydrogen Bond Strength in this compound Derivatives

| Substituent on Nitrogen | Predicted Effect on O-H···N Bond Strength | Rationale |

|---|---|---|

| -CH3 | Increase | Electron-donating group increases nitrogen basicity. nih.gov |

| -C2H5 | Increase | Electron-donating group increases nitrogen basicity. semanticscholar.org |

This table illustrates the expected qualitative effects of substituents on the strength of the intramolecular hydrogen bond based on general chemical principles.

Influence of Substituents on Protonation States and pKa Values

The amino and hydroxyl groups of this compound can act as a base and an acid, respectively. The protonation state of these groups is dependent on the pH of the environment and is quantified by their pKa values. The pKa of the amino group is a measure of the acidity of its conjugate acid (R-NH3+), while the pKa of the hydroxyl group is a measure of its acidity as a proton donor.

Substituents on the this compound scaffold can significantly influence these pKa values through inductive and steric effects. Electron-donating groups, such as alkyl chains, increase the electron density on the nitrogen and oxygen atoms. This enhances the basicity of the amino group (increasing its pKa) and decreases the acidity of the hydroxyl group (increasing its pKa). quizlet.com Conversely, electron-withdrawing groups have the opposite effect, decreasing the pKa of both the amino and hydroxyl groups. nih.gov

The long alkyl chains of the decanol (B1663958) backbone are electron-donating and will therefore tend to increase the basicity of the amino group compared to a smaller amino alcohol. rsc.org Steric hindrance around the functional groups can also affect their ability to be solvated, which in turn can influence their pKa values. quizlet.com

Estimated pKa Values for Functional Groups in Substituted Amino Alcohols

| Compound | Functional Group | Estimated pKa | Influencing Factors |

|---|---|---|---|

| Ethanolamine | Amino | 9.5 | Reference |

| This compound | Amino | ~10.0 - 10.5 | Inductive effect of alkyl chains. |

| N-methyl-4-(aminomethyl)decan-5-ol | Amino | ~10.5 - 11.0 | Additional inductive effect of methyl group. |

| Ethanol | Hydroxyl | 16 | Reference |

This table provides estimated pKa values based on known values for similar compounds and the expected electronic effects of the molecular structure. Actual values would require experimental determination.

Stereochemical Influences on Molecular Recognition and Chirality Transfer

This compound possesses two chiral centers at positions 4 and 5, meaning it can exist as four possible stereoisomers (diastereomers and enantiomers). The specific stereochemistry of a derivative can have a profound impact on its interaction with other chiral molecules, a process known as molecular recognition. This is particularly important in biological systems, where enzymes and receptors are often highly stereospecific.

The three-dimensional arrangement of the aminomethyl and hydroxyl groups, as well as the conformation of the decane chain, creates a unique chiral environment. This environment will dictate how the molecule can bind to a chiral receptor or act as a chiral catalyst or auxiliary in a chemical reaction. For molecular recognition to occur, there must be a complementary fit between the host and guest molecules, often involving multiple points of interaction such as hydrogen bonding and van der Waals forces. The "three-point interaction model" is a classical explanation for chiral recognition, where a chiral molecule must interact with a chiral surface at a minimum of three points to differentiate between its enantiomers. rsc.org

In asymmetric synthesis, chiral derivatives of this compound could be used as ligands for metal catalysts or as chiral auxiliaries. The stereochemical information from the amino alcohol can be transferred to the product of a reaction, a process known as chirality transfer. The efficiency of this transfer depends on the conformational rigidity of the transition state, which can be influenced by intramolecular hydrogen bonding and steric interactions within the catalyst-substrate complex. nih.gov

Correlation between Structural Features and Spectroscopic Signatures

Different spectroscopic techniques can be used to probe the structural features of this compound derivatives. The signals observed in these spectra are directly correlated with the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. The chemical shifts of the protons attached to the carbons bearing the amino and hydroxyl groups are particularly informative. The coupling constants between adjacent protons can be used to determine the dihedral angles and thus the preferred conformation of the molecule.

¹³C NMR spectroscopy reveals the chemical environment of the carbon atoms. The chemical shifts of the carbons bonded to the nitrogen and oxygen atoms are sensitive to the presence of substituents and intramolecular interactions. mdpi.com

Infrared (IR) Spectroscopy:

The O-H and N-H stretching frequencies in the IR spectrum are sensitive to hydrogen bonding. In the absence of hydrogen bonding, the O-H stretch of an alcohol typically appears as a sharp band around 3600 cm⁻¹. Intramolecular hydrogen bonding causes this band to broaden and shift to a lower frequency (typically 3200-3500 cm⁻¹). quora.comyoutube.com The extent of this shift can be correlated with the strength of the hydrogen bond.

The C-O and C-N stretching vibrations also provide information about the molecular structure.

Typical Spectroscopic Data for Amino Alcohols

| Spectroscopic Technique | Structural Feature | Typical Signal |

|---|---|---|

| ¹H NMR | H-C-OH | δ 3.5 - 4.0 ppm |

| ¹H NMR | H-C-NH2 | δ 2.5 - 3.0 ppm |

| ¹³C NMR | C-OH | δ 60 - 70 ppm |

| ¹³C NMR | C-NH2 | δ 40 - 50 ppm |

| IR | Free O-H stretch | ~3600 cm⁻¹ (sharp) |

This table presents typical ranges for spectroscopic signals of functional groups found in amino alcohols. The exact values for this compound derivatives will depend on their specific structure and environment.

Design Principles for Modulating Chemical Reactivity based on Structural Variation

The chemical reactivity of the amino and hydroxyl groups in this compound derivatives can be fine-tuned by strategic structural modifications.

Modulating Nucleophilicity:

The nucleophilicity of the amino group can be increased by adding electron-donating substituents to the nitrogen or the carbon backbone. This makes the lone pair of electrons on the nitrogen more available for attacking an electrophile. masterorganicchemistry.com

Steric hindrance around the amino group will decrease its nucleophilicity by impeding its approach to a reactive center. libretexts.org

The nucleophilicity of the hydroxyl group can be enhanced by converting it to an alkoxide with a base. The reactivity of the alkoxide is also influenced by steric factors.

Modulating Acidity and Basicity:

As discussed in section 6.2, the acidity of the hydroxyl group and the basicity of the amino group can be modulated by the electronic effects of substituents. Electron-withdrawing groups increase the acidity of the hydroxyl group and decrease the basicity of the amino group. nih.govyoutube.com

Controlling Reaction Pathways:

The presence of both a nucleophilic amino group and a hydroxyl group allows for the possibility of intramolecular reactions. By modifying the distance and relative orientation of these groups through structural changes, it is possible to favor cyclization reactions.

Protecting one of the functional groups allows for selective reactions at the other. For example, protecting the amino group as an amide would allow for selective reactions at the hydroxyl group.

The long alkyl chains can influence reactivity by affecting the solubility of the molecule in different solvents. Increasing the length of the alkyl chains will increase the lipophilicity of the molecule.

By applying these design principles, derivatives of this compound can be tailored for specific applications, such as catalysts, ligands, or building blocks in organic synthesis.

A comprehensive search for scholarly articles and research data concerning the analytical method development for the chemical compound "this compound" has been conducted. Unfortunately, no specific published research or detailed scientific literature was found for this particular compound.

Therefore, it is not possible to generate an article that adheres to the user's request for detailed research findings, data tables, and specific analytical methodologies for this compound. The creation of such an article would require fabrication of data and research, which would be scientifically inaccurate and misleading.

Further research on analogous compounds or the development of novel analytical methods for similar amino alcohols would be necessary to provide the level of detail requested.

Advanced Analytical Method Development for 4 Aminomethyl Decan 5 Ol

Integration of Analytical Techniques for Comprehensive Characterization

A singular analytical method is often insufficient for the complete structural elucidation and purity assessment of a complex molecule like 4-(Aminomethyl)decan-5-ol. A comprehensive characterization is typically achieved through the integration of multiple analytical techniques, each providing complementary information. The combination of chromatographic separation with spectroscopic detection is a powerful approach for unambiguous identification and quantification.

For this compound, a logical workflow would involve the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While GC-MS and LC-MS are adept at separating the compound from a mixture and providing mass information, NMR is unparalleled in its ability to delineate the precise molecular structure.

Detailed Research Findings:

In a hypothetical research setting aimed at confirming the identity and purity of a newly synthesized batch of this compound, the following integrated approach would be scientifically rigorous:

Purity and Volatile Impurity Profiling via GC-MS: An initial purity assessment can be conducted using GC-MS. Given the polar nature of the primary amine and secondary alcohol, which can lead to poor chromatographic performance, a derivatization step to increase volatility is often a prerequisite. nih.govosti.gov This analysis would reveal the presence of any volatile byproducts or residual starting materials from the synthesis.

Definitive Structural Elucidation by NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are critical for the definitive confirmation of the molecular structure. rsc.org These techniques provide detailed insights into the connectivity of atoms within the molecule, allowing for the unambiguous assignment of the this compound structure.

Confirmation of Elemental Composition by High-Resolution Mass Spectrometry (HRMS): LC-MS, particularly when coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, provides an accurate mass measurement of the molecule. scholaris.ca The determination of the exact mass of the protonated molecule ([M+H]⁺) allows for the confident assignment of its elemental formula.

An interactive data table summarizing the expected outcomes from such an integrated analytical approach is provided below.

| Analytical Technique | Parameter Measured | Expected Result for this compound | Interpretation |

| GC-MS (post-derivatization) | Retention Time & Mass Spectrum | A primary peak corresponding to the derivatized analyte, with a mass spectrum matching the expected fragmentation pattern. | Confirms the major component's identity and provides an initial purity estimate. |

| ¹H NMR (e.g., 400 MHz, CDCl₃) | Chemical Shifts (δ) and Coupling Constants (J) | Distinct signals for the aminomethyl protons, the proton on the carbon bearing the hydroxyl group, and a complex pattern for the decane (B31447) chain protons. | Verifies the presence and arrangement of the key functional groups and the aliphatic backbone. |

| ¹³C NMR (e.g., 100 MHz, CDCl₃) | Chemical Shifts (δ) | Eleven unique signals corresponding to each carbon atom in the molecule, confirming the carbon framework. | Provides definitive evidence of the molecular skeleton. |

| LC-HRMS (ESI+) | Accurate Mass of [M+H]⁺ | m/z 188.2014 | This value would closely match the calculated exact mass for the molecular formula C₁₁H₂₆NO⁺, confirming the elemental composition. |

Development of Derivatization Strategies for Enhanced Detectability in Analysis

The physicochemical properties of this compound, namely its high polarity and absence of a significant UV-absorbing chromophore, pose challenges for its analysis by common instrumental methods. libretexts.org Derivatization, the chemical modification of a compound to produce a new compound with properties that are more amenable to a particular analytical technique, is a key strategy to overcome these limitations. For this compound, derivatization can be employed to:

Enhance Volatility for Gas Chromatography: The conversion of the polar amine and alcohol functionalities into less polar groups reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility for GC analysis. osti.gov

Introduce a Detectable Moiety for HPLC: Attaching a chromophoric or fluorophoric tag allows for highly sensitive detection by HPLC with UV or fluorescence detectors. nih.gov

Improve Ionization in Mass Spectrometry: The introduction of a group that is easily charged can significantly enhance the signal intensity in mass spectrometry. nih.govresearchgate.net

Detailed Research Findings:

A variety of derivatization reagents can be utilized to target the primary amine and secondary alcohol of this compound. The choice of reagent depends on the analytical technique to be employed.

Silylation for GC-MS: Silylation is a well-established method for derivatizing compounds containing active hydrogen atoms. libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can react with both the amine and alcohol groups to form trimethylsilyl (B98337) (TMS) ethers and amines. These derivatives are significantly more volatile and thermally stable, leading to improved peak shapes and reproducibility in GC-MS analysis. osti.gov

Acylation for GC and HPLC: Acylation can be tailored for different detection methods. For highly sensitive GC analysis using an Electron Capture Detector (ECD), fluorinated acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are ideal. libretexts.org For HPLC with UV detection, a chromophoric group can be introduced using a reagent such as benzoyl chloride, which reacts with the amine group. acs.org

Dansylation for Enhanced Fluorescence and MS Detection: Dansyl chloride is a classic derivatizing agent that reacts with primary amines to yield highly fluorescent derivatives, enabling trace-level detection by HPLC with a fluorescence detector. nih.gov The dansyl moiety also has a high proton affinity, which enhances the ionization efficiency in ESI-MS, leading to improved sensitivity. nih.govddtjournal.com

The following interactive data table details potential derivatization strategies for this compound.

| Derivatization Strategy | Target Functional Group(s) | Derivatizing Reagent | Resulting Derivative | Analytical Technique | Anticipated Improvement |

| Silylation | Amine and Alcohol | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Bis-trimethylsilyl derivative | GC-MS | Increased volatility and thermal stability, leading to sharper chromatographic peaks. osti.gov |

| Fluorinated Acylation | Amine and Alcohol | Trifluoroacetic anhydride (TFAA) | Bis-trifluoroacetyl derivative | GC-ECD | Greatly enhanced sensitivity for electron capture detection. libretexts.org |

| Chromophoric Acylation | Amine | Benzoyl chloride | N-benzoyl derivative | HPLC-UV | Introduction of a UV-active group for sensitive detection. acs.org |

| Dansylation | Amine | Dansyl chloride | N-dansyl derivative | HPLC-Fluorescence, LC-MS | Creation of a highly fluorescent product for sensitive detection and improved ionization for MS analysis. nih.govddtjournal.com |

Q & A

Q. What are the optimal conditions for solubilizing 4-(Aminomethyl)decan-5-ol in aqueous and organic solvents?

The solubility of this compound depends on its amphiphilic nature due to the presence of both a hydroxyl (-OH) and aminomethyl (-CH2NH2) group. For aqueous solutions, mildly acidic conditions (pH 4–6) using buffers like acetate or phosphate can enhance solubility by protonating the amine group. In organic solvents, polar aprotic solvents (e.g., DMSO, DMF) or alcohols (e.g., methanol, ethanol) are recommended. Pre-sonication or heating at 40–50°C may improve dissolution kinetics. Stability studies under these conditions should be monitored via HPLC or UV-Vis spectroscopy .

Q. How can the purity of synthesized this compound be validated?

Purity analysis typically employs a combination of:

- Chromatography : Reverse-phase HPLC using a C18 column with a gradient of water/acetonitrile (0.1% TFA modifier).

- Spectroscopy : NMR (¹H/¹³C) to confirm structural integrity and detect impurities. For example, the hydroxyl proton (~1–5 ppm) and aminomethyl group (~2.5–3.5 ppm) should show distinct peaks .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C11H25NO).

Q. What synthetic routes are available for this compound?

A common approach involves:

Reductive Amination : Reacting 5-hydroxydecan-4-one with methylamine in the presence of a reducing agent (e.g., NaBH4 or NaBH3CN) .

Epoxide Ring-Opening : Using 4,5-epoxydecane with ammonia or a protected amine source, followed by deprotection .

Yields can be optimized by controlling reaction temperature (0–25°C) and solvent polarity (e.g., THF or methanol).

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral resolution requires:

- Asymmetric Catalysis : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) during reductive amination to control stereochemistry at the 4- and 5-positions .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

- Molecular Dynamics (MD) Simulations : Parameterize the compound using GAFF force fields and AM1-BCC charges (as done for similar aminomethyl derivatives in protein-ligand studies) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites for enzyme interactions .

Q. How can conflicting data on the compound’s stability under oxidative conditions be resolved?

Contradictory reports on oxidative degradation (e.g., via O2 or peroxides) may arise from differences in experimental design. To resolve this:

- Controlled Studies : Use standardized conditions (e.g., 25°C, 1 atm O2) and monitor degradation via GC-MS or LC-MS.

- Radical Scavengers : Add antioxidants (e.g., BHT) to assess if degradation is radical-mediated .

- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to identify rate-limiting steps .

Q. What strategies mitigate interference from this compound in fluorescence-based assays?

The compound’s primary amine and hydroxyl groups may quench fluorescence. Solutions include:

- Derivatization : Block the amine with FMOC-Cl or the hydroxyl with acetyl groups.

- Alternative Probes : Use non-fluorescent detection methods (e.g., SPR or ITC) for binding studies .

Q. How does stereochemistry at the 4- and 5-positions affect biological activity?

Stereoisomers may exhibit divergent binding affinities. For example:

- Docking Studies : Compare (4R,5S) vs. (4S,5R) configurations against target proteins (e.g., G-protein-coupled receptors) using AutoDock Vina .

- Pharmacological Assays : Test enantiomers in vitro (e.g., cAMP accumulation assays) to correlate structure-activity relationships .

Methodological Notes

- Safety : Use PPE (gloves, lab coat, P95 respirator) due to potential respiratory or dermal irritation .

- Storage : Store at –20°C under nitrogen to prevent oxidation or hydrolysis .

- Waste Disposal : Neutralize amine residues with dilute HCl before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.